![molecular formula C31H34ClOP B14220968 {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride CAS No. 561329-56-4](/img/structure/B14220968.png)
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is a chemical compound known for its applications in organic synthesis and as a phase transfer catalyst. It is a member of the phosphonium salts family, which are widely used in various chemical reactions due to their ability to stabilize carbanions and facilitate nucleophilic substitutions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method includes the reaction of triphenylphosphine with 4-(hexyloxy)benzyl chloride in an organic solvent such as toluene or acetonitrile. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
化学反应分析
Types of Reactions
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonium salts, while oxidation and reduction can lead to the formation of different phosphine oxides or reduced phosphines .
科学研究应用
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including liquid crystals and polymers.
作用机制
The mechanism of action of {[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride involves its ability to stabilize carbanions and facilitate nucleophilic substitutions. The phosphonium group acts as an electron-withdrawing group, enhancing the nucleophilicity of the adjacent carbon atom. This allows for efficient nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methylbenzyl)(triphenyl)phosphonium chloride
Uniqueness
{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride is unique due to the presence of the hexyloxy group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in certain organic synthesis applications where other phosphonium salts may not be as effective .
属性
CAS 编号 |
561329-56-4 |
|---|---|
分子式 |
C31H34ClOP |
分子量 |
489.0 g/mol |
IUPAC 名称 |
(4-hexoxyphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C31H34OP.ClH/c1-2-3-4-14-25-32-28-23-21-27(22-24-28)26-33(29-15-8-5-9-16-29,30-17-10-6-11-18-30)31-19-12-7-13-20-31;/h5-13,15-24H,2-4,14,25-26H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AKRSTKUXWXUHNB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-4-Phenyl-2-{[(1S)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14220894.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)

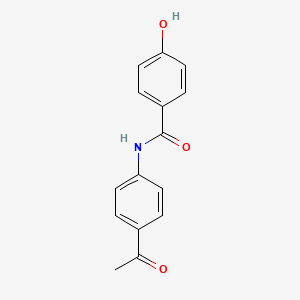
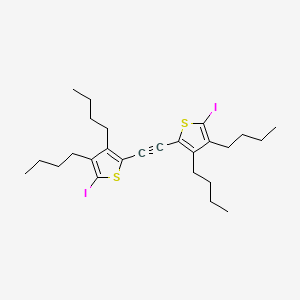
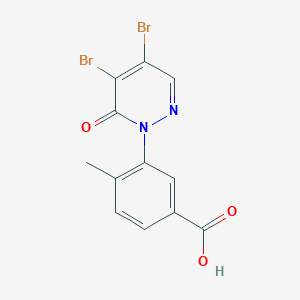
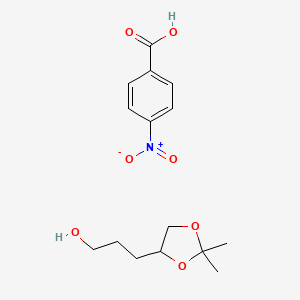
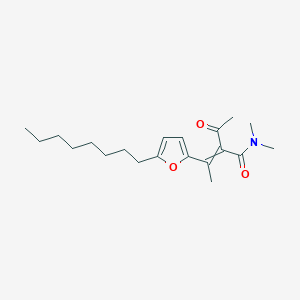
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
![Carbamic acid, [[methyl(phenylmethyl)amino]sulfonyl]-, methyl ester](/img/structure/B14220948.png)
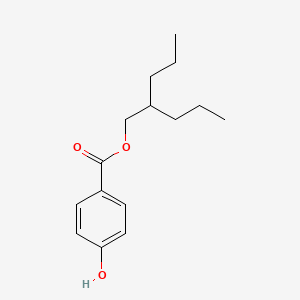
![Carbamic acid, [2-[(4-chlorophenyl)thio]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B14220963.png)
